![molecular formula C13H13N3S B3038265 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine CAS No. 843622-17-3](/img/structure/B3038265.png)
4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions . For instance, the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides involves the design and synthesis based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Scientific Research Applications
Metal Complex Synthesis and Biological Activity
4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine derivatives are utilized in synthesizing new metal complexes. A study by Al‐Hamdani and Al Zoubi (2015) involved creating a tridentate ligand from a reaction involving a compound related to 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine. The metal complexes exhibited various geometries and were characterized for their biological activity against bacterial species, including both Gram-positive and Gram-negative bacteria (Al‐Hamdani & Al Zoubi, 2015).
CDK Inhibitors in Cancer Research
In the realm of cancer research, derivatives of 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine have been explored as cyclin-dependent kinase inhibitors. Wang et al. (2004) reported on the synthesis and biological activity of these derivatives, showcasing their potential in treating cancers through inhibiting cellular proliferation and inducing apoptosis (Wang et al., 2004).
Investigation of Vanadyl Complexes
Al‐Hamdani et al. (2016) conducted research on azo-Schiff base compounds synthesized from reactions involving a related compound. These compounds and their vanadyl complexes were characterized and screened for biological activity, particularly against various bacterial species (Al‐Hamdani et al., 2016).
Dynamin GTPase Inhibitors
In neurobiology, derivatives of this compound have been used to develop inhibitors of dynamin GTPase. Gordon et al. (2013) focused on synthesizing compounds with the tertiary dimethylamino-propyl moiety for potent inhibition of dynamin GTPase, which is crucial for understanding cellular processes like endocytosis (Gordon et al., 2013).
Future Directions
The future directions for the study of this compound could involve further synthesis and evaluation of its biological activities. Given the potential biological activities of similar compounds, “4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine” could be a potential target for future drug development .
Mechanism of Action
Target of Action
The primary target of 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch into shorter sugar molecules, which are then used by the body for energy .
Mode of Action
The compound interacts with the α-amylase enzyme, inhibiting its activity . This inhibition prevents the enzyme from breaking down starch into sugars, thereby reducing the amount of sugar that enters the bloodstream .
Biochemical Pathways
The inhibition of α-amylase affects the carbohydrate digestion pathway . Normally, α-amylase breaks down complex carbohydrates into simpler sugars that can be absorbed into the bloodstream. By inhibiting this enzyme, the compound reduces the breakdown of carbohydrates, leading to a decrease in blood sugar levels .
Result of Action
The primary result of the compound’s action is a reduction in blood sugar levels . By inhibiting α-amylase, the compound prevents the breakdown of carbohydrates into sugars, reducing the amount of sugar that enters the bloodstream . This could potentially be beneficial in managing conditions such as type II diabetes, where blood sugar levels are often uncontrollably high .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to interact with its target. Additionally, the compound’s efficacy can be influenced by the individual’s diet, as the amount of starch in the diet can affect the level of α-amylase activity .
properties
IUPAC Name |
4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-8-12(10-7-17-13(14)15-10)9-5-3-4-6-11(9)16(8)2/h3-7H,1-2H3,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMYJDZPJJBVQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3=CSC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327933 | |
Record name | 4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667738 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine | |
CAS RN |
843622-17-3 | |
Record name | 4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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